molecular formula C17H18N4O3 B12188266 N-(2,5-dimethoxyphenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

N-(2,5-dimethoxyphenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B12188266
M. Wt: 326.35 g/mol
InChI Key: FWFBOKRVOJTODF-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a pyrazole-based carboxamide derivative featuring a 2,5-dimethoxyphenyl substituent at the carboxamide position and a pyrrole moiety at the 5-position of the pyrazole ring. The compound’s structure combines electron-donating methoxy groups with the aromatic diversity of pyrrole, which may enhance its solubility and modulate interactions with biological targets.

Properties

Molecular Formula

C17H18N4O3

Molecular Weight

326.35 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-1-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide

InChI

InChI=1S/C17H18N4O3/c1-20-17(21-8-4-5-9-21)13(11-18-20)16(22)19-14-10-12(23-2)6-7-15(14)24-3/h4-11H,1-3H3,(H,19,22)

InChI Key

FWFBOKRVOJTODF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)C(=O)NC2=C(C=CC(=C2)OC)OC)N3C=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide can be achieved through several synthetic routes. One common method involves the Paal-Knorr pyrrole condensation, where 2,5-dimethoxytetrahydrofuran reacts with various amines and sulfonamines in the presence of a catalytic amount of iron (III) chloride under mild conditions . Another method utilizes microwave-induced molecular iodine-catalyzed reactions under solventless conditions, which provides an efficient and high-yield synthesis of N-substituted pyrroles .

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solventless reactions and recyclable catalysts, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrole or pyrazole rings are substituted with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine, iron (III) chloride, and various oxidizing and reducing agents. Reaction conditions typically involve mild temperatures and the use of catalytic amounts of reagents to achieve high yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to increase monoclonal antibody production in Chinese hamster ovary cell cultures by suppressing cell growth and increasing cell-specific glucose uptake rate . The compound also affects intracellular adenosine triphosphate levels and galactosylation of monoclonal antibodies, which are critical for therapeutic efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound to structurally analogous pyrazole-carboxamide derivatives, focusing on substituent effects, synthetic yields, and physicochemical properties.

Table 1: Structural and Physicochemical Comparison of Pyrazole-Carboxamide Derivatives

Compound Name Substituents (R1, R2, R3) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Features
N-(2,5-dimethoxyphenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide R1 = 2,5-dimethoxyphenyl; R2 = methyl C18H18N4O3 338.36* Not reported Not reported Electron-donating methoxy groups; pyrrole
N-(5-chloro-2,4-dimethoxyphenyl)-3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-... R1 = 5-Cl-2,4-dimethoxyphenyl; R2 = methyl; R3 = phenyl C23H21ClN4O3 436.9 Not reported Not reported Chloro substitution; increased lipophilicity
N4-(2,5-dichlorophenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide R1 = 2,5-dichlorophenyl; R2 = methyl C15H12Cl2N4O 347.19 Not reported Not reported Strong electron-withdrawing Cl groups
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-... (3a) R1 = phenyl; R2 = methyl; R3 = Cl C21H15ClN6O 403.1 133–135 68 Cyano group; high crystallinity
5-Chloro-1-(4-chlorophenyl)-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-... (3b) R1 = 4-Cl-phenyl; R2 = methyl; R3 = Cl C21H14Cl2N6O 437.1 171–172 68 Dual Cl substitution; higher melting point

*Calculated based on molecular formula.

Key Observations:

Substituent Effects on Physicochemical Properties: The 2,5-dimethoxyphenyl group in the target compound introduces electron-donating methoxy groups, which may improve solubility compared to chloro-substituted analogs (e.g., 3b, 3d) . Cyano groups (e.g., in 3a) contribute to hydrogen bonding and polarity, as evidenced by high melting points (133–135°C) and crystallinity .

Synthetic Yields: Compounds with chlorophenyl substituents (e.g., 3b, 3e) show moderate yields (~66–68%), suggesting steric or electronic challenges during synthesis . The absence of chloro or cyano groups in the target compound may simplify synthesis, though specific data are unavailable.

Methoxy groups may mimic natural ligands (e.g., in cannabinoid receptors), though highlights that receptor subtype selectivity (CB1 vs. CB2) is highly substituent-dependent .

Biological Activity

N-(2,5-dimethoxyphenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a complex organic compound belonging to the pyrazole family, characterized by its unique structural features, including a pyrazole core, a pyrrole moiety, and a dimethoxyphenyl substituent. This article provides a comprehensive overview of its biological activities, focusing on its pharmacological properties and potential therapeutic applications.

  • Molecular Formula : C₁₇H₁₈N₄O₃
  • Molecular Weight : 326.35 g/mol
  • CAS Number : 1246073-38-0

Overview of Biological Activities

Pyrazole derivatives, including this compound, are recognized for their diverse pharmacological properties. They exhibit anti-inflammatory , analgesic , and anticancer activities. The unique combination of substituents in this compound may enhance its selectivity and potency against specific biological targets.

Anticancer Activity

Recent studies have demonstrated the compound's potential as an anticancer agent. For instance:

  • Cell Line Studies : The compound has shown significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer). The GI₅₀ values were reported at 3.79 µM for MCF7, indicating potent activity against this cell line .
Cell LineGI₅₀ (µM)TGI (µM)LC₅₀ (µM)
MCF73.7912.5042.30
SF-268Not specifiedNot specifiedNot specified
NCI-H460Not specifiedNot specifiedNot specified

The mechanism of action for this compound involves the inhibition of specific enzymes or receptors involved in inflammatory pathways or cancer cell proliferation. Molecular docking studies suggest that this compound binds effectively to target proteins, enhancing its therapeutic potential .

Anti-inflammatory Activity

The compound has also exhibited notable anti-inflammatory properties. In vitro assays demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations comparable to standard anti-inflammatory drugs like dexamethasone:

CytokineInhibition (%) at 10 µM
TNF-α61–85%
IL-676–93%

These results indicate its potential as a therapeutic agent for conditions characterized by chronic inflammation .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of pyrazole derivatives similar to this compound:

  • Study on Pyrazole Derivatives : A series of novel pyrazole compounds were synthesized and tested for anticancer activity against various cell lines. Compounds with similar structural motifs showed IC₅₀ values ranging from 3.25 mg/mL to lower concentrations depending on their specific substitutions .
  • Anti-tubercular Activity : Research into pyrazole derivatives has also revealed promising anti-tubercular properties, with some compounds exhibiting significant inhibition against Mycobacterium tuberculosis strains .

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